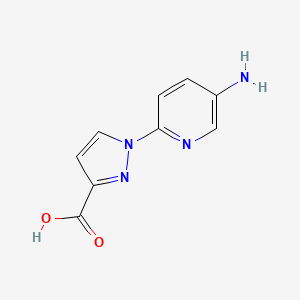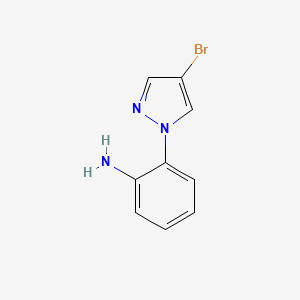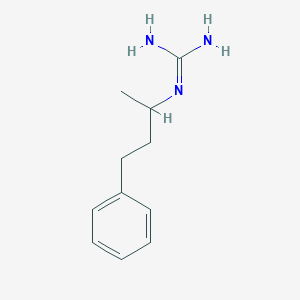
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers .
Synthesis Analysis
Aminopyridines can be synthesized through various methods. One such method is the Chichibabin amination . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis
The molecular structure of aminopyridines depends on the presence of heteroatoms in the pyridine ring for coordination with metals . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .Chemical Reactions Analysis
The chemical reactions of aminopyridines can result in the formation of certain metal-protein complexes and various biological activities . Their solubility is a result of the interaction between the hydrogen ion in the complexes and the oxygen atom in the solvent that results in the formation of a hydrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopyridines can vary. For example, some complexes are insoluble in water, hexane, acetone, and ethyl acetate but soluble in DMSO, DMF, and acetic acid .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Chemodivergent Synthesis
The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These structures have received great attention in recent years due to their varied medicinal applications .
Synthesis of Superheat-Resistant Polymers
The compound can be used in the synthesis of superheat-resistant polymers . For example, 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ) that contains stiff 2-(2′-pyridyl)benzimidazole (PyBI) was synthesized and exploited to construct the Cu (ΙΙ)-crosslinked polyimides (Cu-PIs) .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions due to the presence of the aminopyridine and pyrazole groups . These groups can interact with biological targets, leading to changes in their function. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Aminopyridines and pyrazoles are known to be involved in a variety of biochemical reactions . They can influence the activity of enzymes, affect signal transduction pathways, and modulate the function of ion channels. The specific pathways affected by this compound would depend on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes, transporters, and cofactors.
Future Directions
properties
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSABASBDFQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)

![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)

![1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087043.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B3087049.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine](/img/structure/B3087057.png)
![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)
![4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid](/img/structure/B3087065.png)